N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
CAS No.:
Cat. No.: VC10499292
Molecular Formula: C19H22ClN3O
Molecular Weight: 343.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22ClN3O |
|---|---|
| Molecular Weight | 343.8 g/mol |
| IUPAC Name | N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H22ClN3O/c20-17-7-4-8-18(13-17)23-11-9-22(10-12-23)15-19(24)21-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,21,24) |
| Standard InChI Key | UADHEJVCPNHYJQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
| Canonical SMILES | C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Introduction
Chemical and Physicochemical Characteristics
Structural Features
N-Benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide consists of three key moieties:
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Piperazine ring: A six-membered diamine ring providing conformational flexibility and hydrogen-bonding capabilities.
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3-Chlorophenyl group: A halogenated aromatic substituent enhancing lipophilicity and potential receptor binding.
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N-Benzyl acetamide side chain: A polar group contributing to solubility and molecular interactions.
The compound’s stereochemistry is achiral, simplifying synthesis and reducing enantiomer-specific activity concerns .
Physicochemical Properties
Key parameters derived from computational and experimental analyses include:
| Property | Value |
|---|---|
| Molecular Weight | 343.8 g/mol |
| logP (Partition coefficient) | ~3.0 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 32.0 Ų |
| Solubility (logS) | -3.0 (poor aqueous solubility) |
These properties suggest moderate blood-brain barrier permeability, aligning with its potential CNS activity .
Synthesis and Structural Analogues
Synthetic Routes
While no explicit protocol for N-benzyl-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is published, its synthesis likely follows established methods for analogous acetamides :
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Alkylation of 1-(3-chlorophenyl)piperazine: Reacting 1-(3-chlorophenyl)piperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields 2-chloro-N-(3-chlorophenyl)acetamide .
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Benzylamine coupling: The chloro intermediate undergoes nucleophilic substitution with benzylamine to form the final product.
Example Reaction Scheme:
Structural Analogues and Activity Trends
Comparative studies of related compounds reveal structure-activity relationships (SAR):
The 3-chlorophenyl substitution in analogues enhances anticonvulsant efficacy, likely due to improved receptor affinity .
Future Research Directions
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Synthesis and Screening: Prioritize in vitro and in vivo evaluations in MES, 6 Hz, and scPTZ seizure models .
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Mechanistic Studies: Conduct radioligand binding assays for GABA, NMDA, and sodium channels.
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SAR Optimization: Explore substitutions at the benzyl (e.g., electron-withdrawing groups) and piperazine (e.g., methyl groups) positions .
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Pharmacokinetic Profiling: Assess bioavailability, metabolism, and half-life using LC-MS/MS protocols.
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